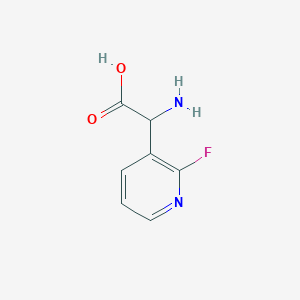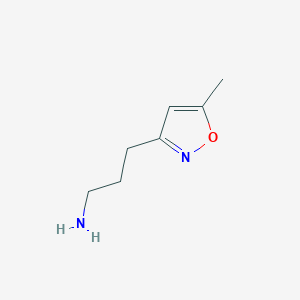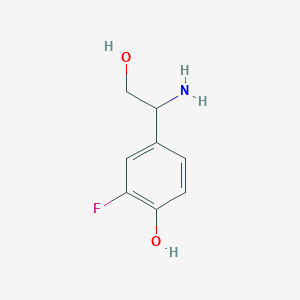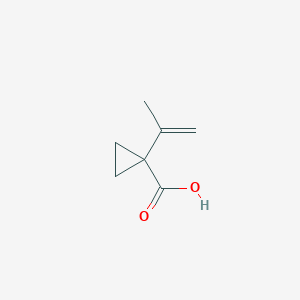
Isopropenylcyclopropanecarboxylic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropenylcyclopropanecarboxylic acid is a unique organic compound characterized by a cyclopropane ring substituted with an isopropenyl group and a carboxylic acid group. This compound is notable for its strained ring structure, which imparts significant reactivity and makes it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopropenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of isopropenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound acid may involve the high-temperature copolymerization of ethyl esters of vinyl- or this compound acids with sulfur dioxide. This method allows for the production of functionally substituted unsaturated polysulfones, which are valuable in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropenylcyclopropanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted cyclopropanes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isopropenylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: The compound is used in the production of functionally substituted unsaturated polysulfones, which have applications in materials science and engineering
Wirkmechanismus
The mechanism of action of isopropenylcyclopropanecarboxylic acid involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the functional groups present and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxylic acid: A simpler analog without the isopropenyl group.
Vinylcyclopropanecarboxylic acid: Similar structure but with a vinyl group instead of an isopropenyl group.
Ethylcyclopropanecarboxylic acid: Contains an ethyl group instead of an isopropenyl group.
Uniqueness: Isopropenylcyclopropanecarboxylic acid is unique due to the presence of the isopropenyl group, which imparts additional reactivity and allows for the formation of more complex derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-prop-1-en-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-5(2)7(3-4-7)6(8)9/h1,3-4H2,2H3,(H,8,9) |
InChI-Schlüssel |
LNZZXFLLDKRNNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)
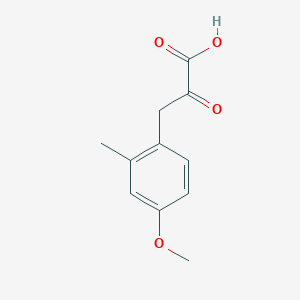

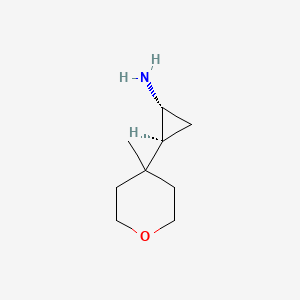

![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)
